molecular formula C13H16N4O3 B8644760 Ethyl 8-morpholinoimidazo[1,2-a]pyrazine-2-carboxylate

Ethyl 8-morpholinoimidazo[1,2-a]pyrazine-2-carboxylate

Cat. No.: B8644760
M. Wt: 276.29 g/mol
InChI Key: UUJNKCUAOJHVOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-morpholinoimidazo[1,2-a]pyrazine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrazine with ethyl chloroformate and morpholine in the presence of a base . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-morpholinoimidazo[1,2-a]pyrazine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 8-morpholinoimidazo[1,2-a]pyrazine-2-carboxylate stands out due to its unique structural features, which confer specific biological activities and chemical reactivity. Its morpholine ring and imidazo[1,2-a]pyrazine core make it a versatile scaffold for the development of new bioactive compounds .

Properties

Molecular Formula

C13H16N4O3

Molecular Weight

276.29 g/mol

IUPAC Name

ethyl 8-morpholin-4-ylimidazo[1,2-a]pyrazine-2-carboxylate

InChI

InChI=1S/C13H16N4O3/c1-2-20-13(18)10-9-17-4-3-14-11(12(17)15-10)16-5-7-19-8-6-16/h3-4,9H,2,5-8H2,1H3

InChI Key

UUJNKCUAOJHVOQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C=CN=C(C2=N1)N3CCOCC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of compound 1b (6.00 g, 33.3 mmol) in DMF (100 mL) was added ethyl 3-bromo-2-oxopropanoate (8.00 g, 41.0 mmol) dropwise with stirring. The resulting solution was stirred at rt overnight. The reaction mixture was cooled to 0° C. The solids were collected by filtration and washed with Et2O (3×100 mL). Compound 1c was obtained as a white solid (8.40 g, 81% yield). Mass Spectrum (LCMS, ESI pos.): Calcd. for C13H16N4O3: 276.1 (M+H). found: 276.3.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

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